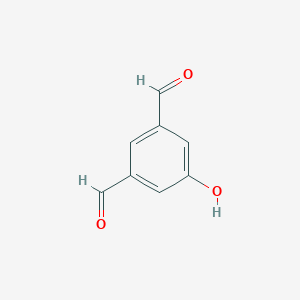

5-Hydroxy-benzene-1,3-dicarbaldehyde

Descripción general

Descripción

The compound of interest, 5-Hydroxy-benzene-1,3-dicarbaldehyde, is a multifunctional aldehyde with potential applications in various chemical syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and their chemistry can offer insights into its properties and reactivity.

Synthesis Analysis

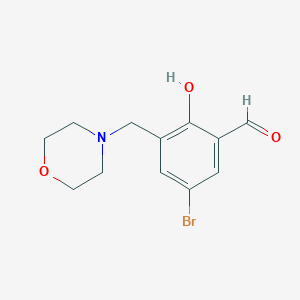

The synthesis of related benzene dicarbaldehyde compounds involves various strategies. For instance, a regioselective aldol-type condensation of 2-hydroxy-5-methylbenzene-1,3-dicarbaldehyde was achieved using a dicopper(II) complex, which suggests that metal-mediated synthesis could be a viable route for synthesizing similar compounds . Additionally, a convenient synthesis method for benzene-1,3,5-tricarbaldehyde and its derivatives has been developed, which could potentially be adapted for the synthesis of 5-Hydroxy-benzene-1,3-dicarbaldehyde .

Molecular Structure Analysis

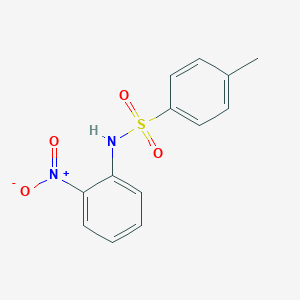

The molecular structure of benzene dicarbaldehyde derivatives has been characterized using various techniques. For example, the crystal structure of a 1:2 channel inclusion adduct of 5-methylbenzene-1,3-dicarbaldehyde bis-(p-tolylsulphonylhydrazone) and benzene was determined by X-ray analysis . This suggests that similar structural analysis could be applied to 5-Hydroxy-benzene-1,3-dicarbaldehyde to understand its crystalline properties.

Chemical Reactions Analysis

The reactivity of benzene dicarbaldehyde compounds can be complex. The aldol-type reaction mentioned in paper indicates that these compounds can undergo condensation reactions. Moreover, the synthesis of a resveratrol derivative from a related compound by Vilsmeier reaction demonstrates the potential for functionalization of the aldehyde groups .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-Hydroxy-benzene-1,3-dicarbaldehyde are not directly reported, the photoluminescence properties of a related compound, 1,4-di(5'-carbaldehyde-thiophen-2'-yl)-2,5-dioctyloxy-benzene, were studied, showing absorption bands corresponding to π-π transitions and emissive peaks in chloroform solution and solid state . This indicates that 5-Hydroxy-benzene-1,3-dicarbaldehyde may also exhibit interesting optical properties.

Aplicaciones Científicas De Investigación

1. Synthesis of 3-Alkoxybenziporphyrins

- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the synthesis of 3-alkoxybenziporphyrins. These unique porphyrinoids provide further insights into the properties of benziporphyrins .

- Methods of Application: Acid catalyzed condensation of the dialdehydes with a tripyrrane dicarboxylic acid, followed by oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, afforded good yields of 3-alkoxybenziporphyrins .

- Results: 3-Alkoxybenziporphyrins reacted with nickel (II) or palladium (II) acetate to give the related nickel (II) or palladium (II) complexes. These stable organometallic derivatives showed increased diatropic properties that were most pronounced for the palladium (II) complexes .

2. Two-dimensional Covalent Organic Frameworks

- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the synthesis of two-dimensional covalent organic frameworks (COFs) with hierarchical porosity .

- Methods of Application: The synthesis of isostructural cyclic carbamate- and thiocarbamate-linked COFs was realized starting from a new kgm lattice COF (COF-170, 1), which was synthesized through the condensation of (E)-3,3′,5,5′-tetrakis-(4-aminophenyl)stilbene (TAPS) and 3,5-dimethoxyterephthalaldehyde (DMTP) under solvothermal conditions .

- Results: The resulting COFs possess multiple-pore skeletons and thus exhibit hierarchical porosity .

3. Fluorescence Chemo-sensors

- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the development of fluorescence chemo-sensors for species of environmental and biological significance .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

4. Optoelectronic Processes in Covalent Organic Frameworks

- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

5. Corrosion Inhibitor for Copper

- Application Summary: 4,6-dihydroxy benzene-1,3-dicarbaldehyde dioxime, a compound synthesized from 5-Hydroxy-benzene-1,3-dicarbaldehyde, is used as a corrosion inhibitor for copper .

- Methods of Application: The compound was synthesized and characterized by nuclear magnetic resonance spectroscopy .

- Results: The new dioxime compound was found to be more effective than benzotriazole in inhibiting copper corrosion in the acidic chloride medium .

6. Synthesis of bis (N-salicylidene-aniline)s BSAN

- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the synthesis of bis (N-salicylidene-aniline)s BSAN .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

4. Optoelectronic Processes in Covalent Organic Frameworks

- Application Summary: 5-Hydroxy-benzene-1,3-dicarbaldehyde is used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts or electrodes, supercapacitor and battery materials, solar-harvesting devices or light emitting diodes .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results: The specific results or outcomes are not detailed in the source .

5. Corrosion Inhibitor for Copper

- Application Summary: 4,6-dihydroxy benzene-1,3-dicarbaldehyde dioxime, a compound synthesized from 5-Hydroxy-benzene-1,3-dicarbaldehyde, is used as a corrosion inhibitor for copper .

- Methods of Application: The compound was synthesized and characterized by nuclear magnetic resonance spectroscopy .

- Results: The new dioxime compound was found to be more effective than benzotriazole in inhibiting copper corrosion in the acidic chloride medium .

6. Synthesis of bis (N-salicylidene-aniline)s BSAN

Safety And Hazards

Direcciones Futuras

Covalent organic frameworks (COFs), which can be synthesized using compounds like 5-Hydroxy-benzene-1,3-dicarbaldehyde, have promising potential for real-world applications . They can be used in the design of new semiconducting materials for optoelectronic applications such as sensors, photocatalysts, supercapacitor and battery materials, solar-harvesting devices, or light-emitting diodes .

Propiedades

IUPAC Name |

5-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXGWECICDYSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-benzene-1,3-dicarbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one](/img/structure/B123992.png)